Cyclotetrasiloxane, (chloromethyl)heptamethyl-
Description
Cyclotetrasiloxane, (chloromethyl)heptamethyl- is a compound that is part of a family of organosilicon compounds characterized by their siloxane (Si-O-Si) backbone. This particular compound has been the subject of various studies due to its potential applications in materials science, especially in the synthesis of liquid-crystalline materials and polymers with unique properties.
Synthesis Analysis
The synthesis of cyclotetrasiloxane derivatives has been explored through different methods. For instance, the interaction of 1,5-disodiumoxyhexamethylsiloxane with dichlorodiorganosilanes has been reported to yield 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes with a preparative yield of 55–75% . Additionally, the chlorination of octamethylcyclotetrasiloxane (D_4) with sulphuryl chloride in the presence of benzoyl peroxide has been used to produce various dichloroderivatives . These methods demonstrate the versatility in synthesizing cyclotetrasiloxane derivatives, which can be further modified for specific applications.
Molecular Structure Analysis
The molecular structure of cyclotetrasiloxane derivatives has been studied using techniques such as X-ray crystallography and spectroscopy. For example, the molecular and crystal structure of a specific derivative, 2,6-bis[2-(heptamethylcyclotetrasiloxan-2-yl)ethyl]hexamethylcyclotetrasiloxane, was determined to establish parameters that are in agreement with wide-angle X-ray study data . Understanding the molecular structure is crucial for predicting the behavior and properties of these compounds in various applications.
Chemical Reactions Analysis
Cyclotetrasiloxane derivatives undergo various chemical reactions that lead to the formation of polymers and copolymers. The synthesis of mixed cyclotetrasiloxanes can result in the formation of polymers with a regular alternation of diorganosylil and dimethylsylil units . Additionally, the condensation reactions involving cyclotetrasiloxane derivatives can yield functional methylcyclohexa(hepta, octa)siloxanes and their structural isomers . These reactions are fundamental for the development of new materials with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclotetrasiloxane derivatives are influenced by their molecular structure. For instance, liquid-crystalline perylene tetracarboxylic bisimide derivatives bearing heptamethylcyclotetrasiloxane moieties exhibit a rectangular columnar phase at room temperature, which is promoted by the interdigitation of cyclotetrasiloxane rings into neighboring columns . The electron mobility in the columnar phase of these compounds is also noteworthy, with values on the order of 10^−2 cm^2 V^−1 s^−1 at room temperature . These properties are significant for potential electronic and optoelectronic applications.
Scientific Research Applications
Polymer Science and Applications
Polydimethylsiloxane, a related silicon-based organic polymer, demonstrates wide applicability in areas such as medical devices, elastomers, heat-resistant lubricants, and cosmetics. Its synthesis, characterization, surface modifications, and formation of biodegradable films/membranes significantly contribute to advancements in modern research and industrial applications. These polymers, including their copolymers, are explored for their viscoelastic, hydrophobic, cytocompatible, and herbicidal penetrant properties, which are instrumental in providing water-repellent coatings in the textile industry (Zaman et al., 2019).
Catalysis and Chemical Transformations
The catalytic aromatization of hydrocarbons over platinum-alumina catalysts highlights the significance of siloxane derivatives in enhancing the efficiency of chemical transformations. This process is crucial for understanding the mechanisms of aromatization over various catalysts and their applications in synthesizing valuable chemical products (Pines & Nogueira, 1981).
Pharmaceutical Research
Norbornane compounds, which include bicyclo [2.2.1]heptanes, are pivotal in drug research due to their unique molecular shape and structural properties. These compounds are not only utilized medicinally but also serve as test molecules for studying structure-activity relationships, showcasing the versatility of siloxane derivatives in pharmaceutical applications (Buchbauer & Pauzenberger, 1991).
Material Science and Surface Modifications
Research into polysiloxanes incorporating polyhedral oligomeric silsesquioxane (POSS) has unveiled new polymer physics, synthetic routes, and unexpected applications. These findings emphasize the role of siloxane derivatives in developing materials with enhanced physical properties and potential for biomaterials applications (Wu & Mather, 2009).
Environmental and Analytical Chemistry
Cyclodextrins, cyclic oligosaccharides composed of amylose subunits, have demonstrated interactions with mycotoxins that are beneficial for analytical chemistry. These interactions alter the chromatographic and fluorescence properties of mycotoxins, aiding in their detection and analysis in various matrices. This showcases the application of siloxane derivatives in enhancing analytical methodologies for environmental monitoring and food safety (Maragos et al., 2008).
properties
IUPAC Name |
2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23ClO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACIXJUXOJZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCl)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23ClO4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066276 | |
Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |
CAS RN |
17882-66-5 | |
Record name | 2-(Chloromethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17882-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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